(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a benzene ring, and a sulfonamide group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate halides under acidic or basic conditions. The subsequent steps may include:
Halogenation: : Introduction of the chlorine atom at the 4-position of the benzene ring.
Sulfonation: : Introduction of the sulfonamide group using chlorosulfonic acid or sulfur trioxide.
Formation of the Schiff Base: : Condensation of the thiazole derivative with the sulfonamide under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can occur at the thiazole ring or the benzene ring, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the nitro group to an amine or reduce the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong nucleophiles like sodium hydride.
Major Products Formed
Oxidation: : Formation of thiazole-4-oxide or benzene-4-oxide derivatives.
Reduction: : Formation of thiazole-4-amine or sulfonamide derivatives.
Substitution: : Formation of various substituted thiazoles and benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.
Biology
Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential biological activities in various assays.
Medicine
Due to its structural similarity to other biologically active thiazoles, it may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases.
Industry
In the materials industry, thiazole derivatives are used in the production of dyes, pesticides, and other chemicals. This compound could be utilized in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide exerts its effects would depend on its biological target. It may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide: : Similar structure but without the (Z)-configuration.
4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonic acid: : Similar but with a different functional group.
4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: : Similar core structure but with an amide group instead of sulfonamide.
Uniqueness
The (Z)-configuration of this compound may impart unique chemical and biological properties compared to its E-isomer or other similar compounds. The presence of the sulfonamide group also differentiates it from other thiazole derivatives.
Properties
IUPAC Name |
(NZ)-4-chloro-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-11(2)12-4-9-15-16(10-12)23-17(20(15)3)19-24(21,22)14-7-5-13(18)6-8-14/h4-11H,1-3H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTUADKEQVDQLJ-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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